1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol

Catalog No.
S523357
CAS No.
234772-64-6
M.F
C26H29N5O2
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d...

CAS Number

234772-64-6

Product Name

1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol

IUPAC Name

1-[2-[4-[4-amino-5-(3-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-7-yl]phenyl]ethyl]piperidin-4-ol

Molecular Formula

C26H29N5O2

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H29N5O2/c1-33-22-4-2-3-19(15-22)23-16-31(26-24(23)25(27)28-17-29-26)20-7-5-18(6-8-20)9-12-30-13-10-21(32)11-14-30/h2-8,15-17,21,32H,9-14H2,1H3,(H2,27,28,29)

InChI Key

WUPXZZWTHIZICK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo(2,3-d)pyrimidin-7-yl)phenyl)ethyl)-4-piperidinol(C119957 - M000636242), CGP 77675, CGP-77675, CGP77675

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(C3=NC=NC(=C23)N)C4=CC=C(C=C4)CCN5CCC(CC5)O

Description

The exact mass of the compound 1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol is 443.23213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neuroprotection

Scientific Field: Neuroscience Application Summary: This compound could be investigated for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Methods of Application: Experimental procedures might involve cell viability assays (MTT), Elisa, qRT-PCR, western blotting, and molecular docking to evaluate the neuroprotective and anti-inflammatory activities. Results Summary: The compound could show promise in reducing the expression of stress markers and apoptosis markers in neuronal cells, indicating potential neuroprotective activity .

Neurotransmitter Modulation

Scientific Field: Psychobiology Application Summary: The compound could be studied for its effects on neurotransmitter systems, possibly as a modulator of serotonin or dopamine. Methods of Application: Binding assays and neurotransmitter level measurements in brain tissue or cultured neurons. Results Summary: Changes in neurotransmitter levels and receptor binding profiles could indicate the compound’s role in modulating neural signaling.

Synthesis of Azo Dyes

Scientific Field: Organic Chemistry Application Summary: The compound could be used as a precursor in the synthesis of azo dyes, which are widely used in textile industries. Methods of Application: The compound could undergo diazotization followed by coupling with aromatic compounds to form azo dyes. Results Summary: The synthesized dyes might exhibit vibrant colors and good fastness properties, which can be quantified by UV-Vis spectroscopy and HPLC analysis .

Development of Dithiocarbamate Fungicides

Scientific Field: Agricultural Chemistry Application Summary: The compound’s potential as a starting material for dithiocarbamate fungicides could be explored, which are used to control fungal diseases in crops. Methods of Application: Synthesis of dithiocarbamate derivatives followed by in vitro antifungal assays and field trials. Results Summary: The derivatives might show high efficacy against various fungal pathogens, with data on their safety and environmental impact .

Receptor Tyrosine Kinase Inhibition

Scientific Field: Molecular Pharmacology Application Summary: The compound may act as an inhibitor for receptor tyrosine kinases, which are therapeutic targets in cancer treatment. Methods of Application: In vitro kinase assays to evaluate inhibition of specific tyrosine kinases. Results Summary: The compound could demonstrate selective inhibition of target kinases, with IC50 values indicating its potency .

Antidepressant and Analgesic Drug Synthesis

Scientific Field: Medicinal Chemistry Application Summary: Due to the presence of secondary amine, the compound could be modified to create new antidepressant and analgesic drugs. Methods of Application: Chemical modification of the compound to enhance its interaction with neurotransmitter receptors. Results Summary: The new drugs might show promising results in preclinical behavioral assays for depression and pain relief .

Development of Organic Semiconductors

Scientific Field: Materials Science Application Summary: The compound’s structural features could be utilized in the design of organic semiconductors for electronic applications. Methods of Application: Synthesis and characterization of semiconductor materials, followed by testing in electronic devices. Results Summary: The materials could exhibit desirable charge transport properties, as evidenced by their conductance and mobility measurements .

Inhibitors of Dihydrofolate Reductase (DHFR)

1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol, also known as CGP-77675, is a synthetic compound that functions primarily as a selective inhibitor of Src family kinases. These kinases play critical roles in various cellular processes, including proliferation, differentiation, and survival. CGP-77675 has garnered attention in cancer research due to its ability to inhibit the phosphorylation of peptide substrates and the autophosphorylation of purified Src, making it a potential therapeutic agent in oncology.

The specific mechanism of action of this compound is unknown and requires further investigation. However, the presence of the 7H-pyrrolo[2,3-d]pyrimidine ring system suggests a potential role in targeting malaria parasites. Studies have shown that some analogues of this compound inhibit Plasmodium falciparum calcium-dependent protein kinase (PfCDPK) [], an enzyme essential for malaria parasite survival.

Involving CGP-77675 are centered around its interaction with Src family kinases. The compound inhibits the phosphorylation process that is essential for kinase activation. This inhibition can disrupt several downstream signaling pathways, such as the PI3K/Akt pathway, Ras/MAPK pathway, and JAK/STAT pathway, which are crucial for tumor growth and survival .

CGP-77675 exhibits significant biological activity as an anticancer agent. Its mechanism of action involves blocking Src family kinases, which are often overexpressed or hyperactivated in various cancers. By inhibiting these kinases, CGP-77675 can potentially reduce tumor cell proliferation and promote apoptosis. In preclinical studies, it has shown efficacy against several cancer types, including breast cancer and leukemia .

The synthesis of CGP-77675 typically involves multiple steps that include the formation of key intermediates followed by coupling reactions. One common method starts with the preparation of 4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with phenethyl bromide to form the phenethyl derivative. The final step involves the addition of piperidin-4-ol to yield the target compound. Specific conditions such as solvent choice (e.g., dimethyl sulfoxide) and temperature control are critical for optimizing yield and purity .

CGP-77675 is primarily explored for its applications in cancer therapy due to its role as a Src family kinase inhibitor. Beyond oncology, it may also have potential applications in other diseases where Src kinases are implicated, such as cardiovascular diseases and certain inflammatory conditions. Its ability to modulate signaling pathways makes it a candidate for further research into targeted therapies .

Interaction studies involving CGP-77675 have focused on its binding affinity to Src family kinases and its effects on downstream signaling pathways. These studies often utilize biochemical assays to measure the inhibition of kinase activity in vitro and assess the compound's selectivity against other kinases. Preliminary results indicate that CGP-77675 has a high selectivity for Src kinases compared to other non-receptor tyrosine kinases, which is advantageous for minimizing off-target effects during therapeutic use .

Several compounds share structural features or biological activity with CGP-77675. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
DasatinibN/AA broad-spectrum tyrosine kinase inhibitor used in chronic myeloid leukemia treatment.
BosutinibN/ASelectively inhibits BCR-ABL and Src family kinases; used for chronic myeloid leukemia.
NintedanibN/AMulti-targeted tyrosine kinase inhibitor; primarily used in lung cancer treatment.
LapatinibN/ADual inhibitor of EGFR and HER2; used in breast cancer therapy.

CGP-77675 is unique due to its selective inhibition of Src family kinases with minimal effects on other pathways compared to broader-spectrum inhibitors like Dasatinib or Bosutinib, which target multiple kinases indiscriminately .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

443.23212518 g/mol

Monoisotopic Mass

443.23212518 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EQH27E0WRV

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

234772-64-6

Wikipedia

Cgp-77675

Dates

Modify: 2023-08-15
1: Breitenlechner CB, Kairies NA, Honold K, Scheiblich S, Koll H, Greiter E, Koch S, Schäfer W, Huber R, Engh RA. Crystal structures of active SRC kinase domain complexes. J Mol Biol. 2005 Oct 21;353(2):222-31. PubMed PMID: 16168436.
2: Zhang Q, Fairchild RL, Reich MB, Miller GG. Inhibition of Src kinases combined with CD40 ligand blockade prolongs murine cardiac allograft survival. Transplantation. 2005 Oct 27;80(8):1112-20. PubMed PMID: 16278594.

Explore Compound Types